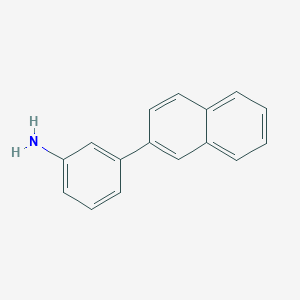
2-(3-Aminophenyl)naphthalene
Overview
Description
2-(3-Aminophenyl)naphthalene is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 2-(3-Aminophenyl)naphthalene exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that related naphthalene derivatives can inhibit the growth of prostate cancer (DU-145), breast cancer (MCF-7), and bladder cancer (T24) cells . The mechanism often involves the disruption of cellular signaling pathways essential for tumor growth.
Antimicrobial Properties
Compounds similar to this compound have been synthesized and evaluated for their antimicrobial activity. These studies reveal efficacy against both Gram-positive and Gram-negative bacteria, indicating potential for developing new antibiotics .
Anti-inflammatory Effects
Some derivatives have also demonstrated anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The compounds were assessed for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .
Materials Science
Polymer Chemistry
In materials science, this compound serves as an intermediate in synthesizing various polymers. Its unique structure allows it to enhance the thermal stability and mechanical properties of polymer matrices. Research indicates that incorporating naphthalene derivatives can lead to the development of heat-resistant plastics and coatings .
Dyes and Pigments
The compound is also explored for its potential use in dye manufacturing. Naphthalene derivatives are known to produce vibrant colors and are utilized in textile applications due to their stability and resistance to fading .
Environmental Applications
Pollution Monitoring
Due to its chemical structure, this compound can be employed as a marker for environmental pollution studies. Its presence in industrial effluents can indicate contamination levels of naphthalene derivatives in water sources .
Biodegradation Studies
Research into the biodegradation of naphthalene compounds shows that certain microorganisms can utilize these compounds as a carbon source, aiding in bioremediation efforts for contaminated sites .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Derivatives showed inhibition of DU-145 and MCF-7 cell lines | Potential for new cancer therapies |
| Antimicrobial Properties | Effective against multiple bacterial strains | Development of new antibiotics |
| Environmental Impact | Detected in effluents from dye industries | Importance in pollution monitoring |
Properties
Molecular Formula |
C16H13N |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-naphthalen-2-ylaniline |
InChI |
InChI=1S/C16H13N/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H,17H2 |
InChI Key |
RIAOTGZLDZOVGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













